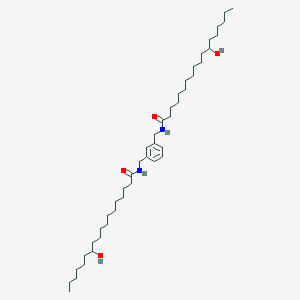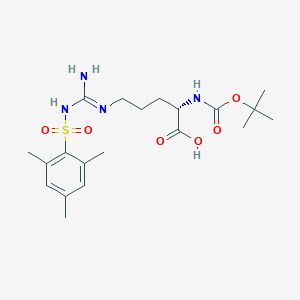
Boc-Arg(Mts)-OH
Vue d'ensemble
Description
Boc-Arg(Mts)-OH, also known as Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine, is a compound with the molecular formula C20H32N4O6S . It is used in peptide synthesis .
Molecular Structure Analysis
The molecular weight of Boc-Arg(Mts)-OH is 555.73 . The SMILES string representation isNC1CCCCC1.Cc2cc(C)c(c(C)c2)S(=O)(=O)NC(=N)NCCCC@@HOC(C)(C)C)C(O)=O . Physical And Chemical Properties Analysis
Boc-Arg(Mts)-OH is a solid substance . Its optical activity is [α]20/D +11.5±1°, c = 0.5% in methanol . The melting point is approximately 130°C .Applications De Recherche Scientifique
Peptide Synthesis
Boc-Arg(Mts)-OH is often used in the synthesis of peptides . The tert-butyloxycarbonyl (Boc) group serves as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Use of Graded Acid Stability
The Boc/Bn strategy uses the principle of graded acid stability, where differential acid strengths are used for the stepwise removal of the N α-Boc protecting group and side-chain deprotection and peptide cleavage .
Resin-Based Applications
Boc-Arg(Mts)-OH is also used in resin-based applications . For example, Boc-Arg Mts -PAM Resin is a product offered by Advanced ChemTech .
Research and Production
Boc-Arg(Mts)-OH is part of the over 2.5 million products offered to the research, production, healthcare, and science education markets .
Biochemical Grade Material
Boc-Arg(Mts)-OH is often used as a biochemical grade material .
Safety and Hazards
Boc-Arg(Mts)-OH is classified as non-combustible . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes and skin .
Mécanisme D'action
Target of Action
Boc-Arg(Mts)-OH is a biochemical compound used in peptide synthesis . The primary target of Boc-Arg(Mts)-OH is the peptide chain where it is incorporated during the synthesis process .
Mode of Action
Boc-Arg(Mts)-OH interacts with its targets through a process known as peptide bond formation, which is a key step in peptide synthesis . The Boc (tert-butyloxycarbonyl) group in Boc-Arg(Mts)-OH serves as a protective group for the amino acid Arginine during the synthesis process . The Mts (4-methyltrityl) group is a temporary protecting group for the guanidine group of Arginine .
Biochemical Pathways
The biochemical pathway primarily affected by Boc-Arg(Mts)-OH is the peptide synthesis pathway . In this pathway, Boc-Arg(Mts)-OH is incorporated into the growing peptide chain, contributing to the formation of the desired peptide sequence .
Pharmacokinetics
Its properties, such as its stability and reactivity, play crucial roles in its effectiveness in peptide synthesis .
Result of Action
The result of Boc-Arg(Mts)-OH’s action is the successful incorporation of the Arginine amino acid into the peptide chain with the desired sequence . This contributes to the overall synthesis of the peptide, which can then go on to perform its intended biological function.
Action Environment
The action of Boc-Arg(Mts)-OH is influenced by various environmental factors such as temperature, pH, and the presence of other reagents in the peptide synthesis process . These factors can affect the efficiency of peptide bond formation and the overall yield of the peptide synthesis .
Propriétés
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQVNSGMVITAR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(Mts)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




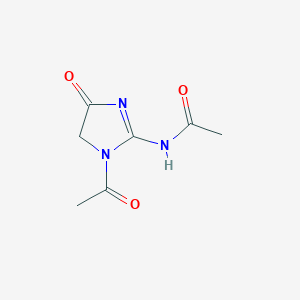

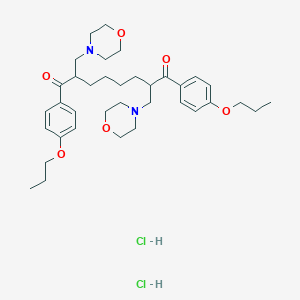
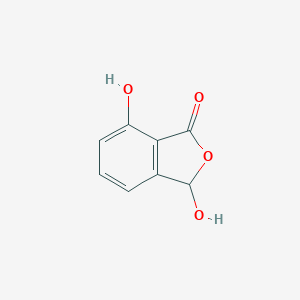
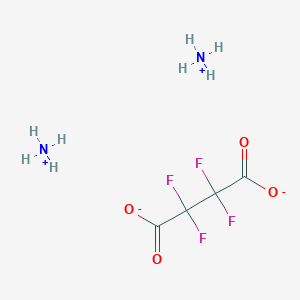
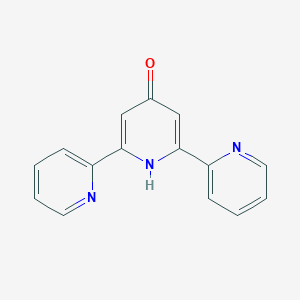
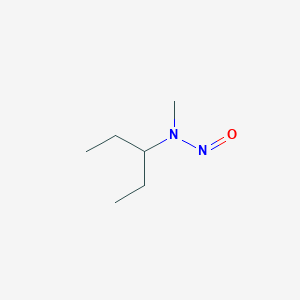
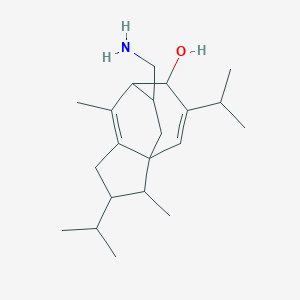
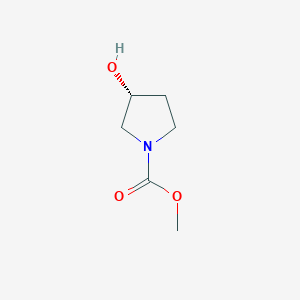

![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
